molecular formula C7H4N4S B15319157 Tetrazolo[5,1-b][1,3]benzothiazole CAS No. 248-02-2

Tetrazolo[5,1-b][1,3]benzothiazole

Cat. No.: B15319157
CAS No.: 248-02-2
M. Wt: 176.20 g/mol
InChI Key: IUMRBKDMFRMZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[5,1-b][1,3]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a benzothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazolo[5,1-b][1,3]benzothiazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzothiazole with sodium azide under acidic conditions. Another method includes the reaction of o-alkynylphenyl isothiocyanates with sodium azide in the presence of a silver(I) catalyst, which facilitates a [3+2] cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrazolo[5,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Tetrazolo[5,1-b][1,3]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrazolo[5,1-b][1,3]benzothiazole involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrazolo[5,1-b][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of the tetrazole and benzothiazole rings enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

CAS No.

248-02-2

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

tetrazolo[5,1-b][1,3]benzothiazole

InChI

InChI=1S/C7H4N4S/c1-2-4-6-5(3-1)11-7(12-6)8-9-10-11/h1-4H

InChI Key

IUMRBKDMFRMZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=N3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.